molecular formula C18H16FNO5S2 B2765423 METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE CAS No. 946238-47-7

METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2765423
CAS No.: 946238-47-7
M. Wt: 409.45
InChI Key: NXXHGDLFTODTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is a structurally complex molecule featuring a benzothiophene core substituted with a fluorine atom at position 4, a sulfamoyl group linked to a 2-methoxyphenylmethyl moiety at position 3, and a methyl ester at position 2. The benzothiophene scaffold is notable for its presence in pharmaceuticals and agrochemicals due to its aromatic stability and capacity for functionalization . The fluorine atom likely enhances metabolic stability and binding affinity, while the sulfamoyl group may contribute to hydrogen-bonding interactions, influencing biological activity or crystallographic packing . The methyl ester group is a common motif in prodrugs and agrochemicals, improving solubility or facilitating hydrolysis to active acids .

Properties

IUPAC Name

methyl 4-fluoro-3-[(2-methoxyphenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S2/c1-24-13-8-4-3-6-11(13)10-20-27(22,23)17-15-12(19)7-5-9-14(15)26-16(17)18(21)25-2/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXHGDLFTODTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Methoxybenzylamino Group: This step involves a nucleophilic substitution reaction where the methoxybenzylamine is reacted with an appropriate intermediate.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride under basic conditions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits potential as a pharmacological agent due to its structural features that align with known drug-like properties. Notably, compounds containing the benzothiophene moiety have been recognized for their biological activity, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that derivatives of benzothiophene can inhibit cancer cell proliferation. For instance, compounds similar to methyl 4-fluoro-3-{[(2-methoxyphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate have shown promise in targeting gastric cancers through specific molecular interactions with tumor cells .

Antimicrobial Properties

The compound's structural analogs have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for further exploration in antibiotic development .

Reaction Pathways

Common methods for synthesizing this compound include:

  • Nucleophilic Substitution: Utilizing sulfamoyl chlorides in the presence of bases to introduce the sulfamoyl group onto the benzothiophene scaffold.
  • Esterification Reactions: Forming the carboxylate ester from corresponding carboxylic acids and alcohols under acidic conditions.

Structural Analysis and Activity Correlation

A study conducted on related benzothiophene derivatives utilized Hirshfeld surface analysis to explore intermolecular interactions that contribute to their biological activities. The findings suggested that specific interactions such as C—H⋯O and C—H⋯F play significant roles in enhancing the compound's efficacy against pathogens .

Therapeutic Efficacy in Preclinical Trials

Preclinical trials involving similar compounds have indicated promising results in reducing tumor sizes in xenograft models of gastric cancer. These studies emphasize the importance of further investigation into this compound as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional groups with sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) listed in , which also feature sulfamoyl and methyl ester moieties. However, its benzothiophene core distinguishes it from triazine-based sulfonylureas. Key structural comparisons include:

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzothiophene 4-F, 3-sulfamoyl-(2-methoxyphenylmethyl), 2-methyl ester Undetermined (likely agrochemical/pharmaceutical)
Metsulfuron-methyl Triazine 4-methoxy-6-methyl-triazine, sulfamoyl benzoate, methyl ester Herbicide
Ethametsulfuron-methyl Triazine 4-ethoxy-6-methylamino-triazine, sulfamoyl benzoate, methyl ester Herbicide
  • Substituent Impact : The 2-methoxyphenylmethyl group enhances lipophilicity, possibly improving membrane permeability, while the fluorine atom increases electron-withdrawing effects, stabilizing the molecule .

Physicochemical Properties

While direct data on the target compound is unavailable, inferences can be drawn from structural analogs:

  • Solubility : Methyl esters typically improve solubility in organic solvents compared to free acids. The 2-methoxyphenyl group may reduce aqueous solubility relative to simpler sulfonylureas .
  • Hydrogen Bonding : The sulfamoyl group (-SO₂NH-) and ester carbonyl can participate in hydrogen bonding, influencing crystal packing (as seen in crystallographic studies using SHELX ).

Biological Activity

Methyl 4-fluoro-3-{[(2-methoxyphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications based on current literature.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core, a sulfamoyl group, and a methoxyphenyl substituent. Its molecular formula is C17H18FNO3SC_{17}H_{18}FNO_3S, with a molecular weight of approximately 335.39 g/mol. The presence of the fluorine atom and the sulfamoyl group suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Benzothiophene Core : This can be achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of Sulfamoyl Group : Sulfonation followed by amination introduces the sulfamoyl functionality.
  • Esterification : The carboxylic acid is converted to an ester using methanol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation by modulating various signaling pathways involved in cell growth and apoptosis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It is hypothesized that the sulfamoyl group can inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies have demonstrated that related compounds can reduce nitric oxide production in macrophages, suggesting potential for treating inflammatory diseases .

The biological effects are likely mediated through specific interactions with molecular targets such as enzymes or receptors. The functional groups present in the compound may facilitate binding to these targets, leading to modulation of their activity. For example, sulfonamide derivatives are known to interact with carbonic anhydrases and other enzyme classes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation ,
Anti-inflammatoryReduction in NO production ,
Enzyme InhibitionPotential COX inhibition ,

Case Study: Anticancer Efficacy

A study explored the anticancer efficacy of various benzothiophene derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?

The synthesis typically involves sequential functionalization of the benzothiophene core. Key steps include:

  • Sulfamoylation : Introducing the [(2-methoxyphenyl)methyl]sulfamoyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP (dimethylaminopyridine) to enhance reactivity .
  • Fluorination : Direct fluorination at the 4-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled temperatures to avoid side reactions .
  • Esterification : Methylation of the carboxyl group using methyl iodide in the presence of a base (e.g., K₂CO₃) . Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF for sulfamoylation) to improve yields (target >85%). Purity is confirmed by NMR (¹H/¹³C) and LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

  • X-ray crystallography for definitive bond-length/angle confirmation (if crystals are obtainable) .
  • NMR spectroscopy :
  • ¹H NMR : Verify fluorine coupling patterns (e.g., 4-fluoro substituent shows splitting) .
  • ¹³C NMR : Identify carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~55 ppm) signals .
    • FT-IR : Confirm sulfonamide (1320–1160 cm⁻¹) and ester (1720 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize bioassays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity (>98% by HPLC) .
  • SAR analysis : Compare analogs (e.g., ethyl vs. methyl esters) to isolate substituent effects. For example, replacing the 2-methoxy group with ethoxy may alter receptor binding .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), identifying critical hydrogen bonds with the sulfamoyl group .

Q. How does the fluorine atom at the 4-position influence reactivity and bioactivity?

The 4-fluoro substituent serves dual roles:

  • Electronic effects : Enhances electrophilicity of the benzothiophene core, facilitating nucleophilic aromatic substitution reactions .
  • Bioactivity modulation : Fluorine’s electronegativity improves metabolic stability and membrane permeability. In enzyme inhibition assays (e.g., COX-2), fluorine’s steric bulk may disrupt substrate binding . Experimental validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in target assays .

Q. What methodologies are recommended for studying metabolic pathways of this compound?

  • In vitro models : Use liver microsomes (human or rat) with NADPH cofactors to identify phase I metabolites. Monitor via LC-MS/MS .
  • Isotopic labeling : Introduce ¹³C or ²H at the methyl ester group to track hydrolysis pathways .
  • CYP450 inhibition assays : Test against isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Key Challenges & Future Directions

  • Toxicity profiling : Use zebrafish embryos or in silico tools (e.g., ProTox-II) to assess hepatotoxicity risks .
  • Scale-up synthesis : Optimize flow chemistry for continuous sulfamoylation to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.